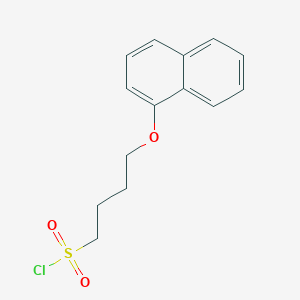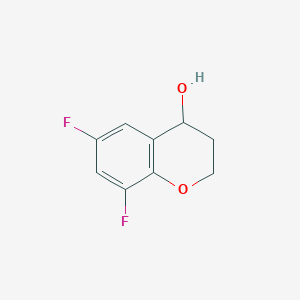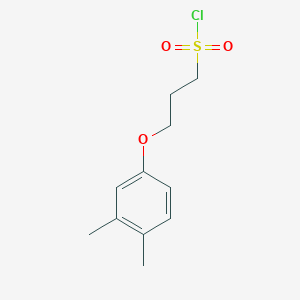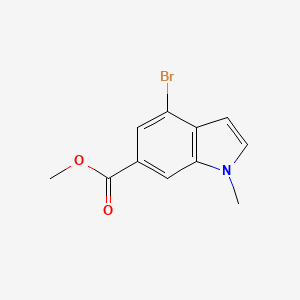
methyl 4-bromo-1-methyl-1H-indole-6-carboxylate
Übersicht
Beschreibung
“Methyl 4-bromo-1-methyl-1H-indole-6-carboxylate” is a chemical compound with the molecular formula C10H8BrNO2 . It is a solid substance and has a molecular weight of 254.08 .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H8BrNO2/c1-14-10(13)6-4-8(11)7-2-3-12-9(7)5-6/h2-5,12H,1H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
“this compound” is a solid substance . It has a molecular weight of 254.08 . The compound has a high GI absorption and is BBB permeant . It has a Log Po/w (iLOGP) of 2.19, indicating its lipophilicity .Wissenschaftliche Forschungsanwendungen
Brominated Tryptophan Alkaloids Investigation
The compound, alongside its derivatives, has been identified in chemical investigations of marine sponges, leading to the isolation of new brominated tryptophan derivatives. These derivatives have shown inhibitory effects on the growth of Staphylococcus epidermidis, indicating potential antimicrobial properties (Segraves & Crews, 2005).
Regioselective Dibromination
Methyl indole-3-carboxylate has been utilized in regioselective dibromination processes to produce methyl 5,6-dibromoindole-3-carboxylate, a crucial intermediate in synthesizing various natural and non-natural 5,6-dibromoindole derivatives. This indicates the compound's role in complex organic synthesis processes (Parsons et al., 2011).
Synthesis of 1-methyl-1H-indole-3-carboxylate Derivatives
A novel synthesis method has been reported for 1-methyl-1H-indole-3-carboxylate derivatives. This method involves cross-dehydrogenative coupling and has proven to be efficient and versatile, highlighting the compound's importance in synthetic chemistry (Akbari & Faryabi, 2023).
Infrared Probing and Photophysical Studies
Ester-derivatized indoles, including methyl indole-4-carboxylate, have been identified as sensitive infrared probes for local environmental studies, such as sensing local hydration environments. This application underscores the compound's significance in analytical and environmental chemistry (Liu et al., 2020; Huang et al., 2018).
Safety and Hazards
“Methyl 4-bromo-1-methyl-1H-indole-6-carboxylate” is harmful if swallowed and may cause respiratory irritation. It also causes skin irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, calling a poison center or doctor if swallowed, and washing with plenty of soap and water if it comes into contact with skin .
Wirkmechanismus
Target of Action
Methyl 4-bromo-1-methyl-1H-indole-6-carboxylate is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives play a crucial role in cell biology and are used as biologically active compounds for the treatment of various disorders in the human body
Mode of Action
The mode of action of this compound involves its interaction with its targets, leading to various changes. Indole derivatives bind with high affinity to multiple receptors, which aids in developing new useful derivatives
Biochemical Pathways
This compound affects various biochemical pathways. Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . These activities indicate that this compound may influence a wide range of biochemical pathways and their downstream effects.
Result of Action
The molecular and cellular effects of this compound’s action are inferred from the biological activities of indole derivatives. For instance, some indole derivatives have shown inhibitory activity against influenza A . .
Eigenschaften
IUPAC Name |
methyl 4-bromo-1-methylindole-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO2/c1-13-4-3-8-9(12)5-7(6-10(8)13)11(14)15-2/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUACGERBUGWNBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=C(C=C2Br)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



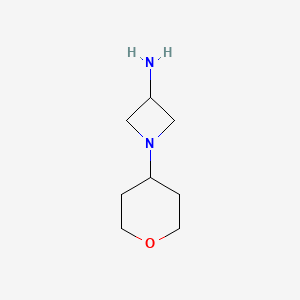
![2-[3,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]acetic acid](/img/structure/B1426918.png)
![[4-(1-methyl-1H-pyrazol-5-yl)phenyl]methanamine](/img/structure/B1426919.png)
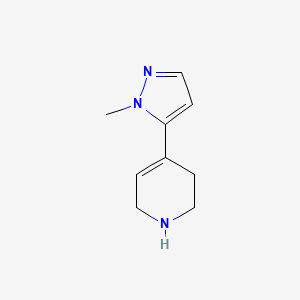
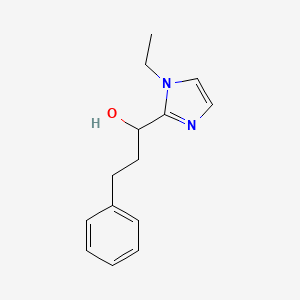
![Methyl({2-[1-(1-methylpiperidin-4-yl)piperidin-4-yl]ethyl})amine](/img/structure/B1426922.png)
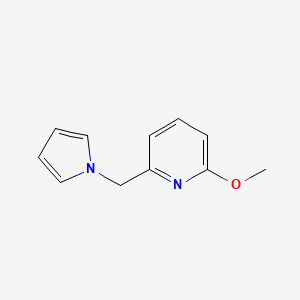

![3-Chloro-4-[(6-methoxypyridin-2-yl)methoxy]aniline](/img/structure/B1426926.png)
![7-Oxa-2-azaspiro[4.5]decane](/img/structure/B1426930.png)
